molecular formula C33H43N3O8 B8104294 DBCO-C3-PEG4-amine

DBCO-C3-PEG4-amine

Cat. No.: B8104294
M. Wt: 609.7 g/mol
InChI Key: LUQYPCXYQQOMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-C3-PEG4-amine is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in copper-free click chemistry reactions, which are widely used in bioconjugation and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-C3-PEG4-amine is synthesized through a series of chemical reactions involving the conjugation of dibenzocyclooctyne (DBCO) with a PEG linker and an amine group. The synthesis typically involves the following steps:

    Activation of Carboxyl Groups: Carboxyl groups are activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide) esters.

    Conjugation with DBCO: The activated carboxyl groups are then reacted with DBCO to form a stable amide bond.

    Addition of PEG Linker: The PEG linker is introduced to enhance solubility and reduce non-specific binding.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

DBCO-C3-PEG4-amine primarily undergoes copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a copper catalyst, making it biocompatible and suitable for in vivo applications .

Common Reagents and Conditions

    Reagents: Azide-functionalized compounds or biomolecules.

    Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates.

Major Products

The major product of the SPAAC reaction involving this compound is a stable triazole linkage, which is used in various bioconjugation applications .

Scientific Research Applications

DBCO-C3-PEG4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

    Biology: Facilitates the labeling and tracking of biomolecules in live cells due to its biocompatibility.

    Medicine: Employed in drug development, particularly in the design of targeted therapies that degrade specific proteins.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

DBCO-C3-PEG4-amine exerts its effects through the formation of stable triazole linkages via SPAAC reactions. The DBCO group reacts with azide-functionalized molecules, forming a covalent bond without the need for a copper catalyst. This mechanism is crucial for the selective and efficient labeling of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    DBCO-PEG4-amine: Similar in structure but with a different PEG linker length.

    DBCO-NHS ester: Contains an NHS ester group instead of an amine, used for different conjugation strategies.

    DBCO-PEG4-VC-PAB-MMAE: A more complex compound used in antibody-drug conjugates.

Uniqueness

DBCO-C3-PEG4-amine is unique due to its specific PEG linker length and amine functionality, which provide optimal solubility and reactivity for various bioconjugation applications .

Properties

IUPAC Name

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O8/c34-15-19-41-21-23-43-25-24-42-22-20-40-18-14-33(39)44-17-5-16-35-31(37)12-13-32(38)36-26-29-8-2-1-6-27(29)10-11-28-7-3-4-9-30(28)36/h1-4,6-9H,5,12-26,34H2,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQYPCXYQQOMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCOC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.